molecular formula C8H7BrN2 B1523569 3-Bromo-4-methyl-1H-indazole CAS No. 1082042-31-6

3-Bromo-4-methyl-1H-indazole

Cat. No.: B1523569
CAS No.: 1082042-31-6
M. Wt: 211.06 g/mol
InChI Key: BJBFQUJXLZFHCD-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1H-indazole is a brominated derivative of indazole, a nitrogen-containing heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metals such as palladium or copper to catalyze the bromination of 4-methylindazole.

  • Reductive Cyclization Reactions: Another method includes reductive cyclization reactions, where 2-azidobenzaldehydes and amines are used to form the indazole ring.

  • Consecutive Formation of C–N and N–N Bonds: This method involves the formation of C–N and N–N bonds without the need for a catalyst or solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized synthetic schemes to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the brominated indazole to its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Amines and other reduced forms of the compound.

  • Substitution Products: Substituted indazoles with different functional groups.

Scientific Research Applications

3-Bromo-4-methyl-1H-indazole is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3-Bromo-1-methylindazole: A structural isomer with a different position of the bromine atom.

  • 4-Bromo-1-methyl-1H-imidazole: A related compound with a different heterocyclic ring structure.

Uniqueness: 3-Bromo-4-methyl-1H-indazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to its isomers and related compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-bromo-4-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBFQUJXLZFHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NNC(=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694627
Record name 3-Bromo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082042-31-6
Record name 3-Bromo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3-Bromo-4-methyl-1H-indazole

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